1-Chloro-4-fluoro-2,3-dimethylbenzene

Description

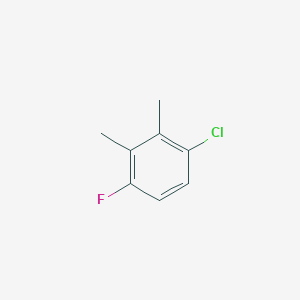

1-Chloro-4-fluoro-2,3-dimethylbenzene is a halogenated aromatic compound featuring chlorine and fluorine substituents at positions 1 and 4, respectively, along with methyl groups at positions 2 and 3.

Properties

IUPAC Name |

1-chloro-4-fluoro-2,3-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJIPWYZOSZOIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-fluoro-2,3-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination and fluorination of 2,3-dimethylbenzene (xylene) under controlled conditions. The reaction typically requires the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the substitution reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often include the initial halogenation of xylene derivatives followed by purification steps to isolate the desired product. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-fluoro-2,3-dimethylbenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to remove halogen atoms, yielding simpler hydrocarbons.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as chlorine (Cl2), bromine (Br2), and sulfuric acid (H2SO4) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Major Products Formed:

Substitution Reactions: Products include various halogenated derivatives.

Oxidation Reactions: Products include carboxylic acids and ketones.

Reduction Reactions: Products include dehalogenated hydrocarbons.

Scientific Research Applications

Organic Synthesis

1-Chloro-4-fluoro-2,3-dimethylbenzene serves as a versatile intermediate in organic synthesis. Its halogenated structure allows for various substitution reactions, making it valuable in creating more complex molecules. Some notable applications include:

- Synthesis of Fluorinated Compounds : It can be used to synthesize fluorinated derivatives through nucleophilic substitution reactions. For instance, it can react with nucleophiles to form various fluorinated products which are crucial in medicinal chemistry .

- Building Block for Pharmaceuticals : The compound is often utilized as a building block in the synthesis of pharmaceutical agents. Its unique structure allows for modifications that enhance biological activity or specificity .

Agrochemical Development

The compound is also significant in the development of agrochemicals. Its halogenated nature contributes to the efficacy and stability of herbicides and pesticides. Research indicates that derivatives of this compound can exhibit enhanced herbicidal properties compared to their non-fluorinated counterparts, making them more effective in agricultural applications .

Material Science

In material science, this compound is used in the synthesis of polymers and other materials that require specific thermal and chemical resistance properties. The incorporation of fluorine into polymer matrices can improve their performance characteristics, such as thermal stability and chemical resistance.

Case Study 1: Synthesis of Fluorinated Aromatics

A study demonstrated the use of this compound in synthesizing fluorinated aromatics through palladium-catalyzed cross-coupling reactions. The results indicated high yields and selectivity for the desired products, showcasing the compound's utility as a precursor in complex organic syntheses .

Case Study 2: Development of Novel Herbicides

Research conducted on the herbicidal activity of derivatives synthesized from this compound revealed that certain compounds exhibited significantly improved efficacy against common weeds compared to existing herbicides. This highlights its potential role in developing more effective agrochemicals .

Mechanism of Action

The mechanism of action of 1-chloro-4-fluoro-2,3-dimethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of electron-withdrawing halogen atoms makes the benzene ring more susceptible to nucleophilic attack, facilitating various chemical transformations. The pathways involved include the formation of intermediate carbocations and subsequent stabilization through resonance .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

The substituent type, position, and number critically affect solubility, lipophilicity, and molecular volume. Key comparisons include:

Estimated based on structural analogs.

*Solubility range inferred from , where halogenated dimethylbenzenes exhibit a cutoff effect for biological activity between 0.10–0.46 mmol/L.

- Molecular Weight and Lipophilicity : The target compound’s molecular weight (~160.6) and XLogP3 (~3.2) place it between 2-fluoro- and 2-bromo-1,3-dimethylbenzene derivatives. Chlorine’s higher atomic weight and polarizability compared to fluorine increase molecular volume and lipophilicity .

- Water Solubility : The solubility of halogenated dimethylbenzenes is inversely correlated with halogen size (Br > Cl > F). The target compound’s solubility likely falls near the lower end of the 0.10–0.46 mmol/L range due to chlorine’s bulkiness .

Biological Activity

1-Chloro-4-fluoro-2,3-dimethylbenzene, also known as a chlorofluorinated aromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure allows for various interactions with biological systems, making it a subject of interest in pharmacology and toxicology studies. This article explores the biological activity of this compound, focusing on its anti-cancer properties, anti-inflammatory effects, and other relevant biological activities.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C9H8ClF

- Molecular Weight : 172.61 g/mol

- IUPAC Name : this compound

The presence of chlorine and fluorine atoms in its structure contributes to its unique chemical reactivity and biological interactions.

Anti-Cancer Activity

Research has indicated that this compound exhibits notable anti-cancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines.

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 25.72 ± 3.95 | Induction of apoptosis via mitochondrial pathway |

| Study B | U87 | 45.2 ± 13.0 | Inhibition of cell proliferation |

| Study C | PC-3 | 12.19 ± 0.25 | Inhibition of androgen receptor functions |

These findings suggest that the compound may act through multiple mechanisms to exert its cytotoxic effects.

Anti-Inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | 19.45 ± 0.07 | 31.4 ± 0.12 |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

The inhibition of COX enzymes indicates that this compound could be a potential candidate for developing new anti-inflammatory drugs.

Toxicological Profile

Despite its therapeutic potential, the toxicological profile of this compound must be considered:

- Skin Irritation : Classified as causing skin irritation (H315).

- Sensitization : May cause allergic skin reactions (H317) .

These safety concerns highlight the need for further investigation into the compound's safety profile before clinical application.

Case Study: Anti-Cancer Effects

In a recent study by Goreti Ribeiro Morais et al., the anti-cancer effects of various derivatives of benzene compounds were investigated, including this compound. The study demonstrated significant tumor growth suppression in mice treated with this compound, indicating its potential as an effective anti-cancer agent .

Case Study: In Vivo Anti-inflammatory Activity

Another study focused on the in vivo anti-inflammatory activity of chlorinated aromatic compounds showed that treatment with this compound resulted in reduced paw edema in rat models . This suggests that the compound may have practical applications in treating inflammatory conditions.

Q & A

Basic: What are the critical safety protocols for handling 1-Chloro-4-fluoro-2,3-dimethylbenzene in laboratory settings?

Answer:

Researchers must prioritize safety using:

- Ventilation : Install local exhaust systems or closed systems to minimize vapor exposure .

- Personal Protective Equipment (PPE) : Wear vapor-resistant respirators, nitrile gloves, safety goggles, and full-body protective clothing .

- Emergency Measures : Equip labs with safety showers and eye-wash stations. For accidental exposure, immediately rinse affected areas with water and seek medical consultation .

- Disposal : Follow federal and local regulations for hazardous waste disposal. Degraded products may require specialized handling .

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

Key strategies include:

- Reaction Conditions : Use controlled temperatures (e.g., 0–5°C for halogenation steps) to minimize side reactions.

- Purification : Employ fractional distillation or column chromatography to separate isomers (e.g., 1-chloro-2,3-dimethyl-4-fluorobenzene vs. 1-chloro-3,4-dimethyl-2-fluorobenzene) .

- Catalysts : Optimize Friedel-Crafts alkylation/chlorination using Lewis acids like AlCl₃, ensuring stoichiometric ratios to avoid over-halogenation .

Advanced: What methodological approaches are recommended for analyzing structural isomerism or positional effects in halogenated dimethylbenzene derivatives?

Answer:

Advanced techniques include:

- NMR Spectroscopy : Use ¹⁹F and ¹³C NMR to differentiate fluorine and chlorine positional isomers. Chemical shifts for para-fluorine vs. meta-chlorine substituents show distinct splitting patterns .

- X-ray Crystallography : Resolve crystal structures to confirm substituent orientation and steric effects .

- Computational Modeling : Apply density functional theory (DFT) to predict electronic environments and compare with experimental data .

Advanced: How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, reactivity) across studies?

Answer:

To resolve contradictions:

- Triangulation : Cross-validate data using multiple methods (e.g., experimental solubility measurements vs. QSPR predictions) .

- Replication : Reproduce studies under standardized conditions (e.g., pH 7.0, 25°C) to isolate variables like solvent polarity or temperature effects .

- Meta-Analysis : Compare datasets from global consumption reports (e.g., 1997–2046 forecasts) to identify regional or methodological biases .

Basic: What are the recommended storage conditions to prevent degradation of this compound?

Answer:

- Environment : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to inhibit hydrolysis or oxidation .

- Monitoring : Regularly test stored samples via GC-MS for decomposition products like chlorinated phenols .

Advanced: How can computational chemistry models predict the environmental or toxicological behavior of this compound?

Answer:

- QSPR Models : Use Quantitative Structure-Property Relationship (QSPR) frameworks to estimate octanol-water partition coefficients (logP) and biodegradability .

- Toxicity Prediction : Apply tools like EPA EPI Suite to assess acute aquatic toxicity (e.g., LC₅₀ for Daphnia magna) based on halogen substituent electronegativity .

Advanced: What strategies elucidate reaction mechanisms involving this compound as an intermediate in organic syntheses?

Answer:

- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy to identify rate-determining steps (e.g., SNAr vs. radical pathways) .

- Isotopic Labeling : Use ¹⁸O or deuterated analogs to trace intermediates in coupling reactions (e.g., Suzuki-Miyaura) .

- Mass Spectrometry : Detect transient intermediates via high-resolution MS (HRMS) to map mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.